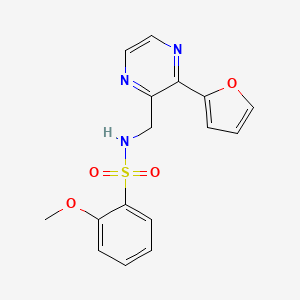

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide

説明

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a furan-2-yl group and a 2-methoxybenzenesulfonamide moiety. The compound’s structure combines a heteroaromatic pyrazine ring, a furan-based electron-rich system, and a sulfonamide group, which is historically associated with biological activity, particularly antimicrobial and enzyme-inhibitory properties.

特性

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-22-13-5-2-3-7-15(13)24(20,21)19-11-12-16(18-9-8-17-12)14-6-4-10-23-14/h2-10,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYAEXIZYUZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, which are then coupled through a series of reactions involving sulfonamide formation and methoxylation.

-

Step 1: Preparation of Furan-2-yl Intermediate

Reagents: Furan, bromine

Conditions: Bromination of furan to form 2-bromofuran

-

Step 2: Preparation of Pyrazin-2-yl Intermediate

Reagents: Pyrazine, formaldehyde

Conditions: Formylation of pyrazine to form 2-formylpyrazine

-

Step 3: Coupling Reaction

Reagents: 2-bromofuran, 2-formylpyrazine, base (e.g., potassium carbonate)

Conditions: Coupling reaction to form 3-(furan-2-yl)pyrazin-2-yl intermediate

-

Step 4: Sulfonamide Formation

Reagents: 3-(furan-2-yl)pyrazin-2-yl intermediate, 2-methoxybenzenesulfonyl chloride

Conditions: Reaction in the presence of a base (e.g., triethylamine) to form the final compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation Products: Furan-2,3-dione derivatives

Reduction Products: Dihydropyrazine derivatives

Substitution Products: Various substituted benzenesulfonamide derivatives

科学的研究の応用

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Materials Science: It is explored for its potential use in organic electronic materials and sensors.

作用機序

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazine rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

類似化合物との比較

Structural Analogues and Key Features

The following table summarizes structurally related sulfonamide derivatives and their distinguishing attributes:

Structural and Electronic Comparisons

Heterocyclic Core: The target compound’s pyrazine-furan system contrasts with ’s pyrazolopyrimidine-chromene hybrid. The furan’s electron-rich nature may enhance π-π stacking in biological targets compared to the chromene’s planar aromatic system .

Sulfonamide Modifications :

- The 2-methoxy group in the target’s benzenesulfonamide differs from N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide (), where a 3-methoxybenzoyl group is present. This positional variation influences electronic effects (e.g., para vs. meta substitution) and steric interactions .

- Trifluoromethyl groups in ’s benzamide derivative increase lipophilicity and bioavailability, a feature absent in the target compound but relevant for drug design .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a furan-pyrazine intermediate with 2-methoxybenzenesulfonamide, analogous to ’s Suzuki-Miyaura cross-coupling for pyrazolopyrimidines .

Physical and Spectroscopic Properties

- Melting Points : The target compound’s melting point is unreported, but ’s analog melts at 175–178°C, typical for sulfonamides with aromatic systems .

- NMR Data : ’s pyrazine derivatives show distinct aromatic proton shifts (δ 8.64–8.87), which would align with the target compound’s pyrazine and furan protons .

- Crystallography : ’s R factor (0.045) indicates high-resolution structural data, a benchmark for validating the target compound’s conformation if crystallized using SHELX programs .

生物活性

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This compound features a furan ring, a pyrazine moiety, and a methoxybenzenesulfonamide group, contributing to its unique biological properties.

- Enzyme Inhibition : Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, some pyrazine derivatives have been shown to inhibit various kinases, which are crucial in cellular signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially through interference with bacterial cell wall synthesis or metabolic pathways .

- Anti-inflammatory Effects : Some derivatives of sulfonamides are known for their anti-inflammatory actions, which may also apply to this compound. The inhibition of pro-inflammatory cytokines could be a significant mechanism .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide:

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study tested the compound against multiple strains of bacteria, revealing effective inhibition at varying concentrations. The results indicated that the furan and pyrazine components contribute to its potency.

-

Case Study 2: Anti-inflammatory Potential

- In a model of inflammation, the compound was administered to assess its effect on cytokine production. Results showed a reduction in TNF-alpha levels, suggesting anti-inflammatory properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide is crucial for its therapeutic application:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions with cytochrome P450 enzymes.

- Toxicity Profile : Toxicological evaluations indicate that while there are some cytotoxic effects at high concentrations, the compound exhibits a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。